molecular formula C21H20O12 B12377462 6-Hydroxykaempferol 7-O-|A-glucopyranoside

6-Hydroxykaempferol 7-O-|A-glucopyranoside

Cat. No.: B12377462
M. Wt: 464.4 g/mol
InChI Key: IYEWEDZIDUAUTD-HSOQPIRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxykaempferol 7-O-β-glucopyranoside typically involves the glycosylation of 6-hydroxykaempferol with a glucopyranosyl donor under specific reaction conditions. The reaction is usually catalyzed by enzymes or chemical catalysts to ensure the selective formation of the β-glucopyranoside linkage .

Industrial Production Methods

Industrial production of 6-Hydroxykaempferol 7-O-β-glucopyranoside involves the extraction and purification from natural sources such as Tagetes minuta. The process includes solvent extraction, chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxykaempferol 7-O-β-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 6-Hydroxykaempferol 7-O-β-glucopyranoside .

Scientific Research Applications

6-Hydroxykaempferol 7-O-β-glucopyranoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Hydroxykaempferol 7-O-β-glucopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and upregulate antioxidant defense mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Hydroxykaempferol 7-O-β-glucopyranoside include other flavonol glycosides such as:

Uniqueness

6-Hydroxykaempferol 7-O-β-glucopyranoside is unique due to its specific glycosylation pattern and the presence of a hydroxyl group at the 6-position. This structural feature contributes to its distinct biological activities and potential health benefits compared to other flavonol glycosides .

Properties

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

IUPAC Name

3,5,6-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O12/c22-6-11-14(25)17(28)19(30)21(33-11)32-10-5-9-12(15(26)13(10)24)16(27)18(29)20(31-9)7-1-3-8(23)4-2-7/h1-5,11,14,17,19,21-26,28-30H,6H2/t11-,14-,17+,19-,21-/m1/s1

InChI Key

IYEWEDZIDUAUTD-HSOQPIRZSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O

Origin of Product

United States

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